molecular formula C10H9BrClNO B593985 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one CAS No. 1280786-79-9

1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one

Cat. No.: B593985
CAS No.: 1280786-79-9
M. Wt: 274.542
InChI Key: LHDRAGZVVAMPCS-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a pyrrolidinone moiety

Scientific Research Applications

1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Safety and Hazards

The safety and hazards associated with “1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one” would depend on various factors such as the amount and duration of exposure, the route of exposure, and individual susceptibility. Specific safety and hazard information for this compound is not available in the retrieved information .

Preparation Methods

The synthesis of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the efficiency and yield of the desired product while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The pyrrolidinone moiety can be oxidized to form corresponding lactams or reduced to yield pyrrolidines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidinone derivatives and halogenated phenyl compounds. Some of the similar compounds include:

    Pyrrolidin-2-one: A parent compound with a similar pyrrolidinone moiety but lacking the halogenated phenyl ring.

    2-Bromo-4-chlorophenyl derivatives: Compounds with similar halogenation patterns on the phenyl ring but different functional groups attached.

    Pyrrolidinone derivatives: Compounds with various substitutions on the pyrrolidinone ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of a halogenated phenyl ring and a pyrrolidinone moiety, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDRAGZVVAMPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682022
Record name 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-79-9
Record name 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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